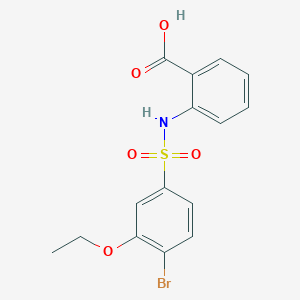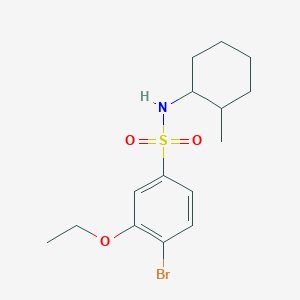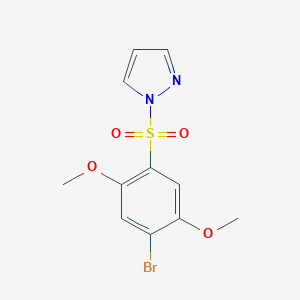
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom, an ethoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps:
Sulfonamidation: The sulfonamide group is typically introduced by reacting the intermediate compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) for electrophilic substitution; sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The bromine and ethoxy groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-ethoxybenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-3-methoxybenzenesulfonamido)benzoic acid: Similar structure but with a methoxy group instead of ethoxy.
2-(4-Bromo-3-ethoxybenzenesulfonamido)phenylacetic acid: Similar structure but with a phenylacetic acid core instead of benzoic acid.
Uniqueness
The unique combination of the bromine, ethoxy, and sulfonamide groups in 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid provides distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, while the ethoxy group increases its solubility and stability .
Properties
IUPAC Name |
2-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLOXFTBCNLLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Furoyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B500524.png)
![2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B500526.png)
![2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B500527.png)
![2-isopropyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B500529.png)




